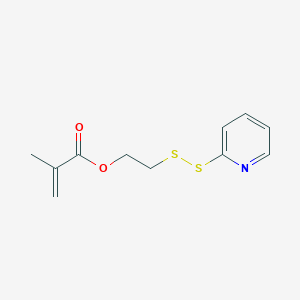

Pyridyl disulfide ethyl methacrylate

Description

Properties

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNURDPBGDLYVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910128-59-5 | |

| Record name | 2-(2-Pyridinyldithio)ethyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Pyridyl Disulfide Ethyl Methacrylate (PDSEMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pyridyl disulfide ethyl methacrylate (B99206) (PDSEMA), a versatile monomer increasingly utilized in the development of advanced drug delivery systems and functional biomaterials. This document details the synthetic protocols, physicochemical properties, and the biological rationale for its use, with a focus on its redox-responsive characteristics.

Introduction

Pyridyl disulfide ethyl methacrylate (PDSEMA) is a functional methacrylate monomer that incorporates a pyridyl disulfide group. This moiety is key to its utility, as the disulfide bond is susceptible to cleavage in a reducing environment, such as that found within the cytoplasm of cells. This redox-responsive behavior makes polymers derived from PDSEMA, collectively referred to as poly(this compound) or P(PDSEMA), highly attractive for the targeted intracellular delivery of therapeutic agents. The pyridyl disulfide group can also readily react with thiol-containing molecules via thiol-disulfide exchange, enabling the straightforward conjugation of biomolecules like peptides, proteins, and nucleic acids to the polymer.

Synthesis of this compound

The synthesis of P(PDSEMA) is most commonly achieved through controlled radical polymerization techniques, with Atom Transfer Radical Polymerization (ATRP) being a frequently employed method due to its ability to produce polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of PDSEMA

This protocol provides a representative method for the synthesis of P(PDSEMA) via ATRP.

Materials:

-

This compound (PDSEMA) (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) (ligand)

-

Methanol/Water mixture (solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask, the desired amounts of PDSEMA monomer, bpy ligand, and the methanol/water solvent are added. The flask is sealed with a rubber septum and degassed by bubbling with argon or nitrogen for at least 30 minutes to remove oxygen, which can terminate the polymerization.

-

Initiation of Polymerization: In a separate vial, the CuBr catalyst is added and the vial is purged with an inert gas. The initiator, EBiB, is then added to the reaction flask via a degassed syringe.

-

Addition of Catalyst: The CuBr catalyst is quickly added to the reaction flask under a positive pressure of inert gas.

-

Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. The progress of the polymerization can be monitored by taking samples at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

-

Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state. The polymer is then purified to remove the catalyst and unreacted monomer. This is typically achieved by dissolving the reaction mixture in a suitable solvent and passing it through a column of neutral alumina (B75360) to remove the copper catalyst. The purified polymer solution is then concentrated, and the polymer is precipitated in a non-solvent (e.g., cold hexane (B92381) or diethyl ether). The precipitated polymer is collected by filtration and dried under vacuum.

Properties of Poly(this compound)

The properties of P(PDSEMA) can be tailored by controlling the molecular weight and architecture during polymerization. The following tables summarize key quantitative data reported in the literature.

| Property | Reported Value(s) | Analytical Method | Reference(s) |

| Physical Properties | |||

| Molecular Formula (Monomer) | C₁₁H₁₃NO₂S₂ | - | [1] |

| Molecular Weight (Monomer) | 255.36 g/mol | - | [1] |

| Appearance (Polymer) | White to pale yellow solid | Visual inspection | [2] |

| Polymer Characteristics | |||

| Number-Average Molecular Weight (Mn) | 13.0 kDa | Gel Permeation Chromatography (GPC) | [1] |

| Polydispersity Index (PDI) | 1.12 | Gel Permeation Chromatography (GPC) | [1] |

| Thermal Properties | |||

| Glass Transition Temperature (Tg) | Varies with molecular weight | Differential Scanning Calorimetry (DSC) | [3][4] |

| Solubility | |||

| Soluble in | Common organic solvents (e.g., THF, DMF, Chloroform) | - | [5] |

| Insoluble in | Water, Hexane | - | [3] |

Key Chemical Properties and Reactivity

Thiol-Disulfide Exchange

The pyridyl disulfide moiety is highly reactive towards free thiols, undergoing a rapid thiol-disulfide exchange reaction.[6] This property is extensively used for the conjugation of thiol-containing biomolecules to the polymer backbone. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm to quantify the extent of conjugation.[1]

Redox-Responsive Behavior

The disulfide bond in the side chain of P(PDSEMA) is stable under physiological conditions but is readily cleaved in the presence of reducing agents, most notably glutathione (B108866) (GSH).[6][7] The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range). This differential in GSH concentration is the basis for the redox-responsive drug delivery systems designed using P(PDSEMA).

Applications in Drug Delivery

The unique properties of P(PDSEMA) make it an excellent candidate for the construction of sophisticated drug delivery vehicles.

Formulation of Nanoparticles

P(PDSEMA) can be formulated into various nanostructures, such as micelles, polymersomes, and nanogels, for the encapsulation of therapeutic agents. These nanoparticles can protect the drug from degradation in the bloodstream and facilitate its delivery to the target site.

Cellular Uptake and Intracellular Drug Release

Recent studies have shown that nanoparticles functionalized with pyridyl disulfide groups can exhibit highly efficient cellular uptake.[8] This is attributed to a rapid thiol-disulfide exchange reaction with thiols present on the cell surface, which can lead to direct cellular entry, potentially bypassing the endo-lysosomal pathway.[8]

Once inside the cell, the high concentration of glutathione triggers the cleavage of the disulfide bonds in the P(PDSEMA) carrier.[7] This leads to the disassembly of the nanoparticle and the subsequent release of the encapsulated drug into the cytoplasm, where it can reach its intracellular target.

Visualizing the Mechanisms

To better illustrate the synthesis and mechanism of action of PDSEMA-based systems, the following diagrams are provided.

Caption: Synthesis of this compound Monomer.

Caption: Experimental Workflow for ATRP of PDSEMA.

Caption: Cellular Uptake and Drug Release of P(PDSEMA) Nanoparticles.

Conclusion

This compound is a highly versatile monomer that provides a powerful platform for the design of advanced, stimuli-responsive materials. The ability to precisely control the synthesis of P(PDSEMA) through techniques like ATRP, combined with its inherent redox sensitivity and capacity for bioconjugation, makes it a material of significant interest for researchers in drug delivery, tissue engineering, and diagnostics. The continued exploration of P(PDSEMA)-based systems holds great promise for the development of next-generation therapies with enhanced efficacy and reduced side effects.

References

- 1. This compound (910128-59-5) for sale [vulcanchem.com]

- 2. A new pH-responsive and glutathione-reactive, endosomal membrane-disruptive polymeric carrier for intracellular delivery of biomolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]

- 4. Glass transition in temperature-responsive poly(butyl methacrylate) grafted polymer brushes. Impact of thickness and temperature on wetting, morphology, and cell growth - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design of controlled drug delivery system based on disulfide cleavage trigger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridyl Disulfide Ethyl Methacrylate: Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridyl disulfide ethyl methacrylate (B99206) (PDSEMA), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document details its chemical structure, synthesis, and analytical characterization, with a focus on its application in redox-responsive polymers.

Chemical Structure and Properties

Pyridyl disulfide ethyl methacrylate, systematically named 2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate, is a functional monomer that incorporates a polymerizable methacrylate group and a redox-sensitive pyridyl disulfide moiety.[1] This unique combination of functionalities makes it a valuable building block for the synthesis of smart polymers that can respond to the reducing environments found within biological systems, such as the intracellular space.[1]

The chemical structure of PDSEMA is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate | [1] |

| Molecular Formula | C₁₁H₁₃NO₂S₂ | [1][2] |

| Molecular Weight | 255.36 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| SMILES | CC(=C)C(=O)OCCSSC1=CC=CC=N1 | [1][2] |

| CAS Number | 910128-59-5 | [1][2] |

Synthesis of this compound

A common and effective method for the synthesis of PDSEMA involves the esterification of 2-(2-pyridyldithio)ethanol (HPDS) with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent hydrolysis of the acid chloride.

References

PDSMA Monomer: A Technical Guide to Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of the Poly(di(succinimidyl) 2-methyl-2-((((S)-1-oxopropan-2-yl)oxy)carbonyl)propyl)amino)ethyl methacrylate (B99206) (PDSMA) monomer. Ensuring high purity of this functional monomer is critical for the successful synthesis of well-defined polymers used in advanced drug delivery systems and other biomedical applications. This document outlines potential synthesis pathways, identifies likely impurities, and details the essential analytical techniques for comprehensive characterization.

PDSMA Monomer: Structure and Significance

The PDSMA monomer is a complex molecule featuring a methacrylate group for polymerization, two N-hydroxysuccinimide (NHS) active esters for bioconjugation, and a stereocenter, which can influence the properties of the resulting polymer. The high reactivity of the NHS esters allows for efficient conjugation with amine-containing molecules such as proteins, peptides, and small molecule drugs, making PDSMA a valuable building block in the development of targeted therapies and functional biomaterials.

Synthesis and Potential Impurities

While a specific, publicly available synthesis protocol for PDSMA is not readily found in the literature, a plausible synthetic route can be postulated based on the synthesis of similar functional monomers. A potential multi-step synthesis could involve the reaction of a primary amine-containing methacrylate with a succinimidyl-activated diacid.

Potential Impurities:

Based on this hypothetical synthesis and general knowledge of related chemistries, several impurities could arise:

-

Starting Materials: Unreacted precursors such as the amine-containing methacrylate and the activated diacid.

-

By-products of NHS Ester Formation: Dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent.

-

Hydrolysis Products: The NHS esters are susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid. This is a major impurity that can quench the desired conjugation reaction.[1][2][3]

-

Side-reaction Products: Incomplete reaction leading to mono-succinimidyl functionalized monomers.

-

Solvent Residues: Residual solvents used during synthesis and purification steps.[4]

-

Polymerization Inhibitor: Commercial methacrylate monomers often contain inhibitors (like hydroquinone) to prevent spontaneous polymerization, which may need to be removed.[5]

Table 1: Summary of Potential Impurities in PDSMA Monomer Synthesis

| Impurity Class | Specific Examples | Origin | Impact on Polymerization/Application |

| Starting Materials | Amine-functionalized methacrylate, Succinimidyl-activated diacid | Incomplete reaction | Alters stoichiometry, introduces non-functional units into the polymer |

| Coupling By-products | Dicyclohexylurea (DCU) | Use of DCC in NHS ester synthesis | Difficult to remove, can affect polymer properties |

| Hydrolysis Products | Carboxylic acid derivative of PDSMA | Exposure to moisture | Reduces the number of active sites for conjugation, leads to batch-to-batch variability |

| Side-Reaction Products | Mono-succinimidyl PDSMA | Incomplete reaction or stoichiometry imbalance | Reduces the cross-linking or dual-conjugation capability of the monomer |

| Solvent Residues | Dichloromethane, Acetonitrile (B52724), Ethyl acetate | Purification process | Can be toxic and affect polymerization kinetics |

| Inhibitors | Hydroquinone, MEHQ | Stabilization of methacrylate monomer | Prevents or retards polymerization if not removed |

Purification of PDSMA Monomer

A multi-step purification protocol is essential to achieve high-purity PDSMA monomer suitable for polymerization.

Proposed Purification Workflow:

Caption: Proposed workflow for the purification of PDSMA monomer.

Detailed Experimental Protocol (Hypothetical):

-

Filtration: Following the synthesis reaction, if a solid by-product like DCU is formed, it should be removed by filtration.

-

Aqueous Extraction: The organic solution containing the crude PDSMA is washed with water or a mild aqueous base to remove any unreacted water-soluble starting materials and by-products. Care must be taken to avoid prolonged contact with water to minimize hydrolysis of the NHS esters.

-

Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate to remove residual water.

-

Column Chromatography: Purification by column chromatography on silica (B1680970) gel is a crucial step to separate the desired PDSMA monomer from other organic impurities. A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.

-

Solvent Evaporation: The fractions containing the pure PDSMA monomer, as identified by thin-layer chromatography (TLC), are combined and the solvent is removed under reduced pressure.

-

Storage: The purified PDSMA monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C) to prevent hydrolysis and spontaneous polymerization.

Characterization Techniques

A combination of analytical techniques is necessary to confirm the structure, assess the purity, and quantify the PDSMA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

-

Expected Signals: Protons of the methacrylate group (vinyl protons and methyl protons), the ethyl bridge, the propyl group, the succinimidyl groups, and the chiral center.

-

Purity Assessment: Integration of the characteristic peaks of the PDSMA monomer against peaks of impurities can provide a quantitative measure of purity. For instance, the presence of a broad peak around 10-12 ppm could indicate the carboxylic acid from hydrolysis. The characteristic singlet of the four succinimidyl protons is expected around 2.8 ppm.[6][7]

¹³C NMR Spectroscopy:

-

Expected Signals: Carbonyl carbons of the methacrylate and succinimidyl esters, olefinic carbons of the methacrylate group, and various aliphatic carbons.

-

Structural Confirmation: Confirms the presence of all functional groups and the carbon backbone.

Table 2: Hypothetical ¹H NMR Data for PDSMA Monomer

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 1H | C=CH₂ (methacrylate) |

| ~5.6 | s | 1H | C=CH₂ (methacrylate) |

| ~4.3 | t | 2H | -O-CH₂-CH₂-N- |

| ~3.5 | t | 2H | -O-CH₂-CH₂-N- |

| ~2.8 | s | 8H | Succinimidyl protons |

| ~1.9 | s | 3H | -C(CH₃)=CH₂ (methacrylate) |

| ... | ... | ... | Other aliphatic protons |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the PDSMA monomer and to identify impurities. Soft ionization techniques like Electrospray Ionization (ESI) are suitable for this molecule.

-

Expected Molecular Ion: The mass spectrum should show a peak corresponding to the molecular weight of the PDSMA monomer (e.g., [M+H]⁺ or [M+Na]⁺).[8]

-

Impurity Detection: The presence of peaks corresponding to the molecular weights of potential impurities can confirm their presence. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the monomer and its impurities.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the PDSMA monomer. A reversed-phase HPLC method is generally suitable.

Experimental Protocol (Hypothetical):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both likely containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength where the succinimidyl and/or methacrylate groups absorb (e.g., around 210-260 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Purity Data for PDSMA Monomer

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Retention Time | ~12.5 min |

| Purity (Area %) | >95% |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the PDSMA monomer.

-

Expected Bands:

-

C=O stretching of the methacrylate ester (~1720 cm⁻¹).

-

C=O stretching of the succinimidyl ester (symmetric and asymmetric, ~1735 cm⁻¹ and ~1770 cm⁻¹).

-

C=C stretching of the methacrylate group (~1635 cm⁻¹).

-

C-O stretching (~1160 cm⁻¹).

-

Characterization Workflow

A systematic workflow is crucial for the complete characterization of the PDSMA monomer.

References

- 1. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. pslc.ws [pslc.ws]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Thiol-Disulfide Exchange in Pyridyl Disulfide Methacrylamide (PDSMA) Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of thiol-disulfide exchange in pyridyl disulfide methacrylamide (B166291) (PDSMA) polymers. PDSMA and its derivatives are a class of smart polymers that have garnered significant interest in the field of drug delivery and bioconjugation due to their redox-responsive behavior. The core of this responsiveness lies in the reversible cleavage of the pyridyl disulfide bond in the presence of endogenous reducing agents like glutathione (B108866) (GSH), which is found in elevated concentrations within the intracellular environment of cancer cells. This unique characteristic allows for the development of sophisticated drug delivery systems that can selectively release their therapeutic payload at the target site, minimizing off-target effects and enhancing therapeutic efficacy.

The Fundamental Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction is a fundamental chemical process involving the interaction of a thiol (containing a sulfhydryl group, -SH) with a disulfide bond (-S-S-). In the context of PDSMA, the pendant pyridyl disulfide group of the polymer reacts with a thiol, leading to the formation of a new disulfide bond and the release of a pyridine-2-thione molecule.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are as follows:

-

Deprotonation of the Thiol: The thiol (R-SH) is deprotonated to form a more reactive thiolate anion (R-S⁻). The rate of this step is highly dependent on the pH of the surrounding environment and the pKa of the thiol.[3]

-

Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks one of the sulfur atoms of the pyridyl disulfide bond in the PDSMA polymer.[2]

-

Formation of a New Disulfide Bond: This attack results in the cleavage of the original pyridyl disulfide bond and the formation of a new, more stable disulfide bond between the polymer and the attacking thiol.

-

Release of Pyridine-2-thione: The other sulfur atom of the original disulfide bond is released as pyridine-2-thione, a stable leaving group.[1] The release of this molecule is often used to monitor the progress of the reaction spectrophotometrically, as it has a distinct UV absorbance maximum at approximately 343 nm.[4]

The overall reaction can be summarized as:

Polymer-S-S-Py + R-SH ⇌ Polymer-S-S-R + Pyridine-2-thione

The pyridyl disulfide group is particularly reactive in this exchange due to the electron-withdrawing nature of the pyridine (B92270) ring, which makes the disulfide bond more susceptible to nucleophilic attack.[2]

Factors Influencing the Reaction Kinetics

The rate of the thiol-disulfide exchange reaction in PDSMA is influenced by several factors:

-

pH: As the reaction is initiated by the thiolate anion, the pH of the medium plays a crucial role. A higher pH leads to a higher concentration of thiolate anions, thus accelerating the reaction rate.[3]

-

pKa of the Thiol: The nucleophilicity of the attacking thiol is a key determinant of the reaction rate. Thiols with a lower pKa will have a higher concentration of the reactive thiolate form at a given pH, which can lead to a faster reaction.[3]

-

Concentration of the Reducing Agent: The reaction rate is dependent on the concentration of the thiol-containing reducing agent, such as glutathione. The significantly higher concentration of glutathione inside cells (millimolar range) compared to the extracellular environment (micromolar range) is the primary driver for the selective cleavage of the disulfide bond and drug release within the target cells.[1]

-

Steric Hindrance: The accessibility of the disulfide bond on the polymer backbone to the attacking thiol can affect the reaction rate. The polymer architecture and the density of the pyridyl disulfide groups can introduce steric hindrance.

Quantitative Data on Thiol-Disulfide Exchange

While specific kinetic data for the thiol-disulfide exchange reaction of PDSMA with glutathione is not extensively reported in a consolidated format, the following table summarizes representative equilibrium and kinetic constants for similar thiol-disulfide exchange reactions to provide a comparative understanding.

| Reactants | pH | Temperature (°C) | Equilibrium Constant (Keq) | Second-Order Rate Constant (k) (M-1s-1) | Reference(s) |

| Dithiothreitol (B142953) (DTT) + Oxidized Glutathione (GSSG) | 7.0 | 25 | 1.20 ± 0.10 | ~5 | [5][6] |

| Mercaptoethanol + Oxidized Glutathione (GSSG) | 7.0 | 25 | 1.20 ± 0.10 | Not Specified | [5] |

| Human Growth Hormone Peptides (Thiol-Disulfide Exchange) | 7.0 | 25 | Not Specified | 3 - 11 | [6] |

Note: The provided data are for analogous systems and are intended to be illustrative. The actual kinetic parameters for PDSMA will depend on the specific polymer structure and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of PDSMA polymers and the subsequent evaluation of their thiol-disulfide exchange-mediated drug release.

Synthesis of Poly(pyridyl disulfide ethyl methacrylate) (P(PDSEMA)) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

-

2-(Pyridin-2-yldisulfanyl)ethyl methacrylate (B99206) (PDSEMA) (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve PDSEMA (e.g., 1.0 g, 3.9 mmol), CPADB (e.g., 21.8 mg, 0.078 mmol), and AIBN (e.g., 2.56 mg, 0.0156 mmol) in 1,4-dioxane (e.g., 4 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] can be adjusted to target a specific degree of polymerization (e.g., 50:1:0.2).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for 30 minutes in an ice bath.

-

Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by 1H NMR and Gel Permeation Chromatography (GPC).

-

Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by centrifugation or filtration.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate it into cold diethyl ether to further purify it. Repeat this step two more times.

-

Dry the final P(PDSEMA) polymer under vacuum overnight.

-

Characterize the polymer by 1H NMR to confirm its structure and by GPC to determine its molecular weight and polydispersity index (PDI).

Preparation of Doxorubicin-Loaded PDSMA Micelles

Amphiphilic block copolymers containing a PDSMA block can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs like doxorubicin (B1662922) (DOX) in their core.

Materials:

-

Amphiphilic block copolymer (e.g., PEG-b-P(PDSEMA))

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

To deprotonate DOX·HCl, dissolve it in DMF and add a 3-fold molar excess of TEA. Stir the solution for at least 2 hours in the dark.

-

Dissolve the amphiphilic block copolymer (e.g., PEG-b-P(PDSEMA)) in DMF.

-

Add the free DOX solution dropwise to the polymer solution under stirring.

-

Allow the mixture to stir overnight in the dark to ensure efficient drug loading.

-

Transfer the polymer-drug mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove the organic solvent and unloaded drug. Change the water frequently.

-

The resulting aqueous solution contains the DOX-loaded PDSMA micelles.

-

Determine the drug loading content (DLC) and drug loading efficiency (DLE) by lyophilizing a known amount of the micellar solution and measuring the amount of encapsulated DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

In Vitro Glutathione-Triggered Doxorubicin Release Study

This protocol describes how to monitor the release of DOX from the PDSMA micelles in response to a glutathione trigger.

Materials:

-

DOX-loaded PDSMA micelles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane (MWCO 3.5 kDa) or a centrifugal filter device

Procedure:

-

Prepare release media: PBS (pH 7.4) as a control and PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM) to simulate the intracellular reducing environment.

-

Place a known volume of the DOX-loaded micelle solution into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of the release medium (either with or without GSH) at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.

-

Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released DOX in the collected samples using a fluorescence spectrophotometer (Excitation/Emission for DOX is typically around 480/590 nm).

-

Calculate the cumulative percentage of drug release at each time point.

-

Plot the cumulative drug release as a function of time for both the control and the GSH-containing medium to visualize the triggered release profile.

Visualizations

Signaling Pathway of Thiol-Disulfide Exchange

Caption: Mechanism of thiol-disulfide exchange in PDSMA polymers.

Experimental Workflow for PDSMA-Based Drug Delivery

Caption: Experimental workflow for PDSMA-based drug delivery systems.

Conclusion

The thiol-disulfide exchange mechanism is central to the functionality of PDSMA polymers as redox-responsive materials. The high reactivity of the pyridyl disulfide group towards thiols, particularly the endogenously abundant glutathione, enables the design of intelligent drug delivery systems that can achieve site-specific drug release. A thorough understanding of the reaction mechanism, its kinetics, and the factors that influence it is paramount for the rational design and optimization of PDSMA-based therapeutic platforms. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these promising smart polymers for advanced drug delivery applications.

References

- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set | Semantic Scholar [semanticscholar.org]

- 6. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridyl Disulfide Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl disulfide chemistry is a cornerstone of modern bioconjugation, offering a versatile and robust method for linking molecules to proteins, peptides, lipids, and other biomolecules.[1] This chemistry is particularly valued for its ability to form cleavable disulfide bonds, a feature that is highly advantageous in drug delivery systems and other applications where the release of a conjugated molecule is desired.[2][3] This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and common applications of pyridyl disulfide chemistry in bioconjugation.

Core Principles: The Thiol-Disulfide Exchange Reaction

The foundation of pyridyl disulfide chemistry lies in the thiol-disulfide exchange reaction. This reaction involves the specific and efficient interaction of a pyridyl disulfide group with a free sulfhydryl (thiol) group, commonly found in the cysteine residues of proteins and peptides.[1]

The key features of this reaction are:

-

Specificity: It selectively targets free thiols, minimizing off-target reactions with other functional groups present in biomolecules.[1]

-

Driving Force: The reaction is driven by the formation of a stable and unreactive leaving group, pyridine-2-thione.[1] The release of this byproduct can be monitored spectrophotometrically by measuring its strong absorbance at 343 nm, providing a real-time assessment of the reaction progress.[2][3][4]

-

pH Dependence: The rate of the thiol-disulfide exchange reaction is pH-dependent, with optimal rates typically observed between pH 7 and 8.[1] However, the reaction can proceed over a broader pH range. For instance, in lipid bioconjugation, the initial activation of a thiol-containing lipid with a pyridyl disulfide reagent can be performed in acidic conditions (pH 4-5), while the subsequent reaction with a cysteine-containing peptide is often carried out at a more alkaline pH of 9 to deprotonate the cysteine's thiol group.[5][6]

Quantitative Data Presentation

The selection of a bioconjugation chemistry is often guided by quantitative parameters such as reaction kinetics and the stability of the resulting conjugate. The following tables summarize key quantitative data for pyridyl disulfide chemistry, providing a comparison with the widely used maleimide (B117702) chemistry.

| Parameter | Pyridyl Disulfide Chemistry | Maleimide Chemistry | Notes |

| Reaction Type | Thiol-Disulfide Exchange | Michael Addition | Pyridyl disulfide forms a cleavable disulfide bond, while maleimide forms a stable thioether bond.[2] |

| Second-Order Rate Constant (k) | ~0.1 - 10 M⁻¹s⁻¹ at pH 7 | ~10² - 10³ M⁻¹s⁻¹ | Maleimide reactions are generally faster. The rate of pyridyl disulfide reactions is highly dependent on the pKa of the thiol.[2] |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP, glutathione) | Generally considered stable, but the resulting succinimide (B58015) ring can be susceptible to a retro-Michael reaction.[2] | The cleavability of the disulfide bond is a key feature for drug delivery applications.[2] |

| Half-life in presence of Glutathione | 8 - 45 minutes | 20 - 80 hours (for N-ethylmaleimide conjugates) | This highlights the redox-sensitive nature of the disulfide linkage.[2] |

| Plasma Stability | Disulfide-based immunoconjugates can have a short in vivo circulation half-life (as low as 4 hours). | N-aryl maleimide conjugates can be highly stable (>90% intact after 200h in mouse serum). N-alkyl maleimide conjugates are less stable.[2] | The stability of the conjugate in plasma is a critical factor for in vivo applications. |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized methodologies for key experiments involving pyridyl disulfide chemistry.

Protocol 1: Protein Modification using a Heterobifunctional Crosslinker (e.g., SPDP)

This protocol describes the introduction of a pyridyl disulfide group onto a protein by reacting its primary amines with an NHS ester-pyridyl disulfide crosslinker like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).

Materials:

-

Protein to be modified (1-5 mg/mL in amine-free buffer)

-

SPDP reagent

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25)

-

Thiol-containing molecule for conjugation

Procedure:

-

Prepare SPDP Stock Solution: Immediately before use, dissolve the SPDP reagent in anhydrous DMSO or DMF to prepare a 20-25 mM stock solution.[3][7][8]

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[3][7]

-

Reaction: Add a 20-fold molar excess of the SPDP stock solution to the protein solution while gently stirring.[4][7][9]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[3][7][9]

-

Purification: Remove excess, unreacted SPDP reagent using a desalting column equilibrated with the Reaction Buffer.[3][7] The protein is now activated with pyridyl disulfide groups.

-

Conjugation with a Thiol-Containing Molecule: Add the thiol-containing molecule to the activated protein solution. A molar ratio of 0.2 to 1.0 of the thiol-containing molecule to the protein is a common starting point.[3][4][7]

-

Final Incubation: Incubate the conjugation reaction for 8-18 hours at room temperature or overnight at 4°C.[3][4][7][9]

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unconjugated molecules.

Protocol 2: Conjugation of a Thiol-Containing Protein to a Pyridyl Disulfide-Functionalized Molecule

This protocol outlines the direct conjugation of a protein containing free cysteine residues to a molecule that has been pre-functionalized with a pyridyl disulfide group.

Materials:

-

Protein containing free cysteine(s)

-

Pyridyl disulfide-functionalized reagent

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0, with 1 mM EDTA

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Conjugation Buffer. If the protein's cysteine residues are involved in disulfide bonds, they may need to be reduced first. This can be achieved by incubating the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. If DTT is used, it must be removed prior to the addition of the pyridyl disulfide reagent.

-

Reagent Preparation: Dissolve the pyridyl disulfide-functionalized reagent in a suitable solvent (e.g., DMSO, DMF, or the Conjugation Buffer if soluble).

-

Conjugation Reaction: Add a molar excess of the pyridyl disulfide reagent to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2]

-

Purification: Remove excess reagent and the pyridine-2-thione byproduct by size-exclusion chromatography or dialysis.[2]

-

Characterization: Characterize the conjugate using methods such as SDS-PAGE (under non-reducing and reducing conditions to confirm the disulfide linkage) and mass spectrometry.[2]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the core reaction mechanism and a general experimental workflow for bioconjugation using pyridyl disulfide chemistry.

Application Workflow: Antibody-Drug Conjugate (ADC) Development

Pyridyl disulfide chemistry is frequently employed in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody via a cleavable disulfide bond. This allows for the targeted delivery of the drug to cancer cells and its subsequent release in the reducing intracellular environment.

Application Workflow: Liposome Functionalization

Pyridyl disulfide chemistry is also used to functionalize the surface of liposomes with targeting ligands, such as peptides, to enhance their delivery to specific cells or tissues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. confluore.com [confluore.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

Solubility and Stability of Pyridyl Disulfide Ethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl disulfide ethyl methacrylate (B99206) (PDS-EMA) is a functional monomer of significant interest in the fields of polymer chemistry, drug delivery, and bioconjugation. Its utility is primarily derived from the presence of a pyridyl disulfide group, which can undergo thiol-disulfide exchange reactions, enabling the covalent attachment of thiol-containing molecules and the formation of redox-responsive materials. This technical guide provides a comprehensive overview of the solubility and stability of the PDS-EMA monomer, crucial parameters for its effective use in synthesis and formulation. The guide includes summarized quantitative data, detailed experimental protocols for characterization, and visualizations of relevant chemical pathways and workflows.

Introduction

Pyridyl disulfide ethyl methacrylate (PDS-EMA), with the chemical formula C₁₁H₁₃NO₂S₂, is a methacrylate-based monomer that serves as a key building block for the synthesis of functional polymers.[1] The pendant pyridyl disulfide group provides a reactive handle for conjugation with thiols, a reaction that is particularly useful for attaching biomolecules such as peptides, proteins, and oligonucleotides to polymeric scaffolds.[2][3] This functionality is central to the design of "smart" materials that can respond to the reducing environment found within cells, making PDS-EMA-containing polymers highly valuable for targeted drug delivery and biomedical applications.[4][5] Understanding the fundamental properties of the PDS-EMA monomer, specifically its solubility in various solvents and its stability under different environmental conditions, is paramount for its successful polymerization and the subsequent performance of the resulting materials.

Physicochemical Properties

A summary of the key physicochemical properties of PDS-EMA is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₂S₂ | [1] |

| Molecular Weight | 255.36 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Storage Temperature | -20°C | [1] |

| Predicted pKa | 1.72 ± 0.19 | [1] |

Solubility Profile

Qualitative Solubility

PDS-EMA is generally soluble in a range of organic solvents. Its use in Atom Transfer Radical Polymerization (ATRP) has been reported in solvents such as methanol-water mixtures and dimethyl sulfoxide (B87167) (DMSO).[6] The miscibility with these polar aprotic and protic solvents suggests a degree of polarity in the PDS-EMA molecule.

Estimated Quantitative Solubility

The following table provides estimated solubility values for PDS-EMA in common laboratory solvents. These values are based on the reported use of these solvents in reactions involving PDS-EMA and solubility data for structurally related methacrylate monomers. It is important to note that these are estimates and should be experimentally verified for specific applications.

| Solvent | Estimated Solubility | Rationale / Reference |

| Water | Poorly soluble | Methacrylate esters are generally not soluble in water.[7] |

| Methanol | Soluble | Used as a solvent in ATRP of PDS-EMA.[6] Methanol can dissolve a wide range of organic compounds.[8] |

| Ethanol | Soluble | Ethanol is a common solvent for many organic compounds and has been shown to increase the solubility of poorly soluble drugs.[9][10] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Used as a solvent for the polymerization of PDS-EMA.[6] DMSO is a powerful and common solvent for a broad range of compounds.[11] |

| Tetrahydrofuran (THF) | Soluble | THF is a common solvent for polymers and monomers.[12] |

Stability Profile

The stability of PDS-EMA is crucial for its storage, handling, and the integrity of the resulting polymers. The key aspects of its stability are the hydrolytic stability of the ester linkage and the stability of the disulfide bond under various pH and redox conditions.

Hydrolytic Stability

The ester linkage in methacrylate monomers can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by factors such as pH and temperature. While specific data for PDS-EMA is limited, studies on other methacrylate esters indicate that they are more readily hydrolyzed in the presence of a base compared to an acid.[13] The pyridyl disulfide group itself is reported to be stable in aqueous media at a pH of up to 8.[14]

pH and Redox Stability of the Disulfide Bond

The pyridyl disulfide bond is relatively stable under physiological pH (around 7.4) in the absence of reducing agents.[6] However, it can be cleaved by thiols, such as glutathione, which is present in higher concentrations inside cells compared to the extracellular environment.[5][15] This redox-responsive cleavage is the basis for many of its applications in drug delivery. The optimal pH for thiol-disulfide exchange reactions is typically in the range of 4 to 5, though it can also proceed at physiological pH.[16]

Thermal Stability

Methacrylate-based polymers are known to undergo thermal degradation at elevated temperatures.[6][14][17][18][19] The degradation of poly(methyl methacrylate), for instance, can begin at temperatures around 200-250°C.[19] While specific thermogravimetric analysis (TGA) data for the PDS-EMA monomer is not widely published, it is expected to have a decomposition temperature in a similar range, making it suitable for polymerization reactions conducted at moderate temperatures.

Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of PDS-EMA.

Protocol for Determining Solubility

Objective: To quantitatively determine the solubility of PDS-EMA in a given solvent.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of PDS-EMA to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or an orbital shaker can be used for agitation.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved PDS-EMA to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of PDS-EMA in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The pyridyl disulfide group has a characteristic UV absorbance.

-

Calculate the original concentration in the saturated solution, which represents the solubility of PDS-EMA in that solvent at the specified temperature.

-

Protocol for Assessing pH Stability (Hydrolytic Stability)

Objective: To evaluate the hydrolytic stability of PDS-EMA at different pH values over time.

Methodology: HPLC-Based Stability Indicating Method

-

Preparation of Test Solutions:

-

Prepare a stock solution of PDS-EMA in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Add a small aliquot of the PDS-EMA stock solution to each buffer solution to achieve a known initial concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

-

Incubation:

-

Incubate the test solutions at a constant temperature (e.g., 37°C or 50°C for accelerated stability testing).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

-

Immediately quench any further degradation by, for example, neutralizing the pH or diluting with the mobile phase.

-

Analyze the samples by a stability-indicating HPLC method to separate the intact PDS-EMA from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

-

Quantify the peak area of the intact PDS-EMA at each time point.

-

-

Data Analysis:

-

Plot the concentration of PDS-EMA as a function of time for each pH.

-

Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[PDS-EMA] vs. time).

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving PDS-EMA.

Synthesis of PDS-EMA Containing Polymers

Caption: Workflow for the synthesis of PDS-EMA containing polymers via ATRP.

Glutathione-Mediated Drug Release

Caption: Signaling pathway of glutathione-mediated drug release from a PDS-EMA based carrier.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. A thorough understanding of its solubility and stability is essential for its effective utilization. While quantitative data remains somewhat limited, this guide provides a consolidated overview of its known properties, along with detailed protocols for its characterization. The redox-responsive nature of the pyridyl disulfide group, coupled with the polymerizable methacrylate backbone, ensures that PDS-EMA will continue to be a valuable tool for researchers in drug delivery and materials science. Further research to establish a more comprehensive and quantitative profile of its solubility and stability in a wider range of conditions is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Thermal Stability and Flame Retardancy of a Novel Transparent Poly(Methyl Methacrylate)-Based Copolymer | Scientific.Net [scientific.net]

- 7. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. polychemistry.com [polychemistry.com]

- 15. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US3978022A - Thermal stabilization of acrylic polymers - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. epublications.marquette.edu [epublications.marquette.edu]

The Versatility of Pyridyl Disulfide Functionalized Polymers: A Technical Guide for Researchers

An in-depth exploration of the synthesis, bioconjugation, and therapeutic applications of polymers featuring the thiol-reactive pyridyl disulfide group, tailored for researchers, scientists, and professionals in drug development.

The reversible and specific nature of the thiol-disulfide exchange reaction has positioned pyridyl disulfide functionalized polymers as a cornerstone in the development of advanced therapeutic platforms. These polymers offer a robust and versatile method for conjugating biomolecules and delivering therapeutic agents in a controlled, stimulus-responsive manner. This technical guide delves into the core principles of pyridyl disulfide chemistry, outlines detailed synthetic and experimental protocols, and presents key quantitative data to inform the design of next-generation nanotherapeutics.

Core Principles: The Thiol-Disulfide Exchange Reaction

The utility of the pyridyl disulfide group is centered around its efficient and highly specific reaction with free sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[1] This reaction, known as thiol-disulfide exchange, is a reversible nucleophilic substitution that results in the formation of a new disulfide bond, covalently linking the molecule of interest to the polymer.[1][2]

Key characteristics of this reaction include:

-

Specificity: The reaction selectively targets free thiols, minimizing off-target reactions with other functional groups.[1]

-

Driving Force: The reaction is driven forward by the formation of a stable and unreactive leaving group, pyridine-2-thione.[1] The release of this byproduct can be monitored spectrophotometrically at approximately 343 nm to track the reaction's progress in real-time.[1]

-

pH Dependence: The rate of the thiol-disulfide exchange reaction is dependent on the pH of the environment, with optimal rates typically observed between pH 7 and 8.[1] This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases at a pH above the pKa of the thiol group.[1]

Synthesis of Pyridyl Disulfide Functionalized Polymers

Modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are widely employed for the synthesis of well-defined pyridyl disulfide functionalized polymers.[3][4] These methods allow for precise control over molecular weight, architecture, and functionality.

Synthesis via ATRP using a Pyridyl Disulfide Initiator

A common strategy involves the use of an initiator that contains a pyridyl disulfide group. This allows for the direct synthesis of polymers with a terminal pyridyl disulfide group.

Experimental Protocol: Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer via ATRP [3]

-

Monomer and Initiator Preparation: The desired monomer (e.g., an N-acetyl-d-glucosamine modified methacrylate) and a pyridyl disulfide-containing ATRP initiator are synthesized according to established literature procedures.[3]

-

Polymerization: The monomer, initiator, and a copper(I)/copper(II)/2,2'-bipyridine catalyst system are dissolved in a suitable solvent mixture, such as methanol (B129727) and water.[3] The reaction mixture is degassed and maintained under an inert atmosphere.

-

Reaction Monitoring and Termination: The polymerization is allowed to proceed for a predetermined time to achieve the target molecular weight. The reaction is then terminated by exposing the mixture to air.

-

Purification: The polymer is purified to remove unreacted monomer and catalyst residues, typically through dialysis or precipitation.

-

Characterization: The resulting polymer is characterized by techniques such as ¹H NMR spectroscopy to determine the number-average molecular weight (Mn) and gel permeation chromatography (GPC) to determine the polydispersity index (PDI).[3]

Post-Polymerization Modification

An alternative approach involves the synthesis of a polymer with precursor functional groups, which are then converted to pyridyl disulfide groups in a subsequent step. For instance, polymers with carboxylate groups can be reacted with cysteamine (B1669678) pyridyl disulfide using a water-soluble carbodiimide (B86325) reagent.[5][6]

Quantitative Data on Pyridyl Disulfide Functionalized Polymers

The following table summarizes key quantitative data from various studies on pyridyl disulfide functionalized polymers, highlighting their controlled synthesis and potential for biomedical applications.

| Polymer Type | Synthesis Method | Mn (kDa) | PDI | Application | Reference |

| Glycopolymer | ATRP | 13.0 | 1.12 | siRNA conjugation, surface patterning | [3] |

| Biodegradable Polymer | Not Specified | 18.8 | 1.32 | Biomedical materials, nanogels | [2] |

| pDMA-PDS | RAFT | 2.4 | - | Cyclic peptide-polymer conjugates | [7] |

| pPEGA-PDS | RAFT | 9.0 | - | Cyclic peptide-polymer conjugates | [7] |

| PEG-CP-S-S-pPEGA | RAFT & NHS coupling | 19.6 | - | Redox-responsive nanotubes | [7] |

Bioconjugation and Drug Delivery Applications

The presence of the pyridyl disulfide group enables the straightforward conjugation of a wide range of thiol-containing molecules, including peptides, proteins, and small molecule drugs.[2][5] This has led to the development of sophisticated drug delivery systems that can release their payload in response to the reducing environment of the cell, particularly the high concentration of glutathione (B108866) (GSH) in the cytoplasm and some organelles.[2][4][8]

Redox-Responsive Release

The disulfide bond formed through the thiol-disulfide exchange is cleavable in the presence of reducing agents like GSH.[4][8] This provides a mechanism for triggered drug release within the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity. For example, nanoparticles cross-linked with disulfide bonds can be designed to disassemble and release their encapsulated cargo in the presence of cellular concentrations of GSH.[9]

Experimental Protocol: Conjugation of a Thiol-Modified siRNA to a Pyridyl Disulfide Functionalized Glycopolymer [3]

-

Deprotection of Thiolated siRNA: A solution of double-stranded siRNA with a protected thiol group is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to expose the free thiol.[3]

-

Purification of siRNA: The deprotected siRNA is purified to remove the excess reducing agent, for example, by ethanol (B145695) precipitation.[3]

-

Conjugation Reaction: The purified thiol-modified siRNA is incubated with the pyridyl disulfide functionalized glycopolymer at room temperature for an extended period (e.g., 24 hours).[3]

-

Analysis of Conjugation Efficiency: The efficiency of the conjugation is assessed using techniques like polyacrylamide gel electrophoresis (PAGE), where the formation of the higher molecular weight polymer-siRNA conjugate can be visualized.[3]

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict key processes involving pyridyl disulfide functionalized polymers.

Caption: Thiol-disulfide exchange reaction for bioconjugation.

Caption: ATRP synthesis of a pyridyl disulfide functionalized polymer.

Caption: Workflow for drug delivery and redox-responsive release.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Properties of Poly(pyridyl disulfide ethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(pyridyl disulfide ethyl methacrylate), commonly abbreviated as P(PDSEMA), is a functional polymer that has garnered significant attention in the biomedical field, particularly in the design of sophisticated drug delivery systems. Its defining feature is the presence of a pyridyl disulfide group in its side chain, which imparts a unique redox-responsive characteristic. This property allows for the controlled release of therapeutic agents in specific physiological environments, such as the intracellular space, which has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular matrix. This technical guide provides a comprehensive overview of the core physicochemical properties of P(PDSEMA), detailed experimental protocols for its synthesis and characterization, and a discussion of its key applications.

Synthesis of Poly(this compound)

The synthesis of P(PDSEMA) with a well-defined molecular weight and a narrow molecular weight distribution is most effectively achieved through controlled radical polymerization techniques, with Atom Transfer Radical Polymerization (ATRP) being a prominently utilized method.

Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersity by establishing a dynamic equilibrium between active propagating radicals and dormant species.

Representative Experimental Protocol for ATRP Synthesis of P(PDSEMA):

-

Materials:

-

Pyridyl disulfide ethyl methacrylate (B99206) (PDSEMA) monomer

-

Initiator (e.g., a pyridyl disulfide-functionalized ATRP initiator)

-

Catalyst system: Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂)

-

Ligand: 2,2'-Bipyridine (Bpy)

-

Solvent: Methanol/water mixtures or Dimethyl sulfoxide (B87167) (DMSO)

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask, add the PDSEMA monomer, the initiator, and the ligand.

-

Add the chosen solvent (e.g., a methanol/water mixture) to dissolve the solids.

-

The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Under a positive pressure of inert gas, add the Cu(I)/Cu(II) catalyst system to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly elevated) with constant stirring.

-

The polymerization is monitored by taking aliquots at different time intervals to determine monomer conversion and the evolution of molecular weight.

-

Upon reaching the desired conversion, the polymerization is quenched by exposing the reaction mixture to air.

-

The polymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether) and subsequent drying under vacuum.

-

Physicochemical Properties

The physicochemical properties of P(PDSEMA) are crucial for its application in various fields. These properties are summarized in the following tables.

Molecular Weight and Polydispersity

The molecular weight and its distribution are critical parameters that influence the physical and biological properties of the polymer, such as its solubility, viscosity, and in vivo circulation time.

| Property | Typical Value | Method of Determination |

| Number-Average Molecular Weight (Mn) | 13.0 kDa | Gel Permeation Chromatography (GPC) / ¹H NMR |

| Polydispersity Index (PDI) | 1.12 | Gel Permeation Chromatography (GPC) |

Table 1: Molecular Weight and Polydispersity of P(PDSEMA) synthesized by ATRP.

Thermal Properties

| Property | Typical Value | Method of Determination |

| Glass Transition Temperature (Tg) | Data not available in cited literature. | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temperature | Data not available in cited literature. | Thermogravimetric Analysis (TGA) |

Table 2: Thermal Properties of P(PDSEMA).

Solubility

The solubility of P(PDSEMA) is a key factor for its processing and formulation into drug delivery vehicles. The solubility can be influenced by the polymer's molecular weight and the nature of the solvent.

| Solvent | Solubility |

| Methanol/Water mixtures | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Chloroform | Soluble |

| Water | Insoluble |

| Diethyl ether | Insoluble |

Table 3: Solubility of P(PDSEMA) in Common Solvents.

Redox-Responsive Behavior: Thiol-Disulfide Exchange

The hallmark of P(PDSEMA) is its ability to undergo thiol-disulfide exchange reactions in the presence of reducing agents like glutathione. This reaction leads to the cleavage of the disulfide bond and the release of pyridine-2-thione, which can be monitored spectrophotometrically.

Mechanism of Thiol-Disulfide Exchange

The thiol-disulfide exchange reaction is a nucleophilic substitution where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.

Caption: Thiol-disulfide exchange mechanism of P(PDSEMA).

Experimental Protocols for Characterization

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity index of the polymer.

-

Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for the expected molecular weight range of the polymer.

-

Mobile Phase: A suitable solvent in which the polymer is soluble, such as THF or DMF, often containing a salt like LiBr to suppress aggregation.

-

Calibration: The system is calibrated using polymer standards with known molecular weights (e.g., polystyrene or poly(methyl methacrylate)).

-

Sample Preparation: A dilute solution of the polymer (typically 1-2 mg/mL) is prepared in the mobile phase and filtered through a 0.45 µm filter before injection.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the polymer.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is placed in a tared TGA pan.

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) over a defined temperature range (e.g., from room temperature to 600 °C). The weight loss of the sample is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

Analysis Conditions: The sample is subjected to a heat-cool-heat cycle. For example, it is first heated to a temperature above its expected Tg to erase its thermal history, then cooled at a controlled rate, and finally heated again at a specific rate (e.g., 10 °C/min). The heat flow is measured as a function of temperature, and the Tg is determined from the inflection point in the heat flow curve during the second heating scan.

UV-Vis Spectroscopy for Monitoring Thiol-Disulfide Exchange

The release of pyridine-2-thione during the thiol-disulfide exchange reaction can be quantified using UV-Vis spectroscopy.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

A solution of P(PDSEMA) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

A solution of a thiol-containing molecule (e.g., glutathione) is added to the polymer solution.

-

The absorbance of the solution is monitored over time at a wavelength of 343 nm, which corresponds to the maximum absorbance of pyridine-2-thione.

-

The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient.

-

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for P(PDSEMA) Characterization

Caption: Workflow for P(PDSEMA) synthesis and characterization.

Structure-Property Relationship of P(PDSEMA)

Caption: Structure-property-application relationship of P(PDSEMA).

Conclusion

Poly(this compound) is a versatile polymer with tunable physicochemical properties and a distinct redox-responsive nature. The ability to synthesize P(PDSEMA) with controlled molecular weight and low polydispersity via techniques like ATRP has paved the way for its application in advanced drug delivery systems. A thorough understanding of its properties and the experimental protocols for its characterization, as outlined in this guide, is essential for researchers and scientists working towards the development of novel and effective therapeutic platforms. Further research focusing on the detailed thermal analysis and a broader solubility profile of P(PDSEMA) homopolymers will undoubtedly contribute to its expanded application in the future.

Methodological & Application

Application Notes and Protocols for ATRP Synthesis of Pyridyl Disulfide Ethyl Methacrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyridyl disulfide ethyl methacrylate (B99206) (P(PDSEMA)) polymers using Atom Transfer Radical Polymerization (ATRP). This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, bioconjugation, and materials science.

Introduction

Poly(pyridyl disulfide ethyl methacrylate) is a functional polymer that features a pendant pyridyl disulfide group. This group can undergo a reversible thiol-disulfide exchange reaction, making it an ideal candidate for the conjugation of thiol-containing molecules such as peptides, proteins, and siRNA. The synthesis of P(PDSEMA) via ATRP offers precise control over the polymer's architecture, which is essential for its performance in various applications.

A typical ATRP system for this monomer consists of the monomer itself (PDSEMA), an initiator (often a pyridyl disulfide-functionalized initiator), and a catalyst system, which is typically a copper(I)/copper(II) complex with a ligand such as 2,2'-bipyridine (B1663995). The polymerization is often carried out in a solvent mixture, such as methanol (B129727) and water, to ensure the solubility of all components and to control the reaction kinetics.

Data Presentation

The following table summarizes the key quantitative data obtained from the ATRP synthesis of P(PDSEMA) under specific conditions.

| Parameter | Value | Method of Determination |

| Number-average Molecular Weight (Mn) | 13.0 kDa | ¹H NMR |

| Polydispersity Index (PDI) | 1.12 | Gel Permeation Chromatography (GPC) |

| Monomer Conversion | >90% | Kinetic Studies (in DMSO) |

Experimental Protocols

Materials

-

This compound (PDSEMA) (monomer)

-

Pyridyl disulfide-functionalized ATRP initiator

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

-

2,2'-bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Methanol (solvent)

-

Deionized water (solvent)

-

Toluene or other suitable solvent for purification

-